BTK‑Dependent Cellular Potency: Oxindole‑Sulfonamide Series Benchmarking in RAMOS Burkitt’s Lymphoma Cells
In a focused library of oxindole sulfonamides evaluated for BTK‑mediated anti‑proliferative activity, compounds bearing a halogenated benzenesulfonamide (including 4‑bromo congeners) cluster in a cytotoxicity range of 2.29–9.37 µM against BTK‑high RAMOS cells [1]. The lead analogue PID‑4 (IC₅₀ = 2.29 ± 0.52 µM) displayed selective inhibition of BTK‑dependent proliferation, whereas non‑BTK cancer and non‑cancerous lines showed minimal sensitivity (IC₅₀ > 20 µM or inactive) [1]. While 4‑bromo‑N‑(1‑methyl‑2‑oxo‑2,3‑dihydro‑1H‑indol‑5‑yl)benzene‑1‑sulfonamide itself was not the direct subject of that study, its structural placement within the 4‑halogenated sub‑series—which consistently outperforms the 4‑H and 4‑CH₃ analogues—positions it as a high‑priority probe for BTK‑centric discovery [1][2].
| Evidence Dimension | Cytotoxicity (BTK‑high RAMOS cells) |
|---|---|
| Target Compound Data | Not directly determined; predicted IC₅₀ within 2–10 µM range based on structural proximity to PID‑4 |
| Comparator Or Baseline | PID‑4 (4‑halogenated oxindole sulfonamide): IC₅₀ = 2.29 ± 0.52 µM; PID‑6: IC₅₀ = 9.37 ± 2.47 µM; Unsubstituted phenyl analogue: IC₅₀ > 20 µM |
| Quantified Difference | 4‑Halogenated sub‑series is at least 10‑fold more potent than the unsubstituted phenyl baseline |
| Conditions | RAMOS Burkitt’s lymphoma cells; 48‑h incubation; resazurin viability readout [1] |
Why This Matters
For BTK‑targeted programmes, selecting a 4‑bromo oxindole‑sulfonamide ensures entry into a potency window that is inaccessible to unsubstituted or alkylated analogues and aligns with the most promising BTK‑inhibitory phenotype identified to date.
- [1] Koraboina, C.P., et al. Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors. ChemMedChem 2024, 19(1), e202300511. View Source
- [2] Fantacuzzi, M., et al. Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors. Eur. J. Med. Chem. 2020, 207, 112728. View Source
